molecular formula C9H9N3O2 B13493193 5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one

5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one

Cat. No.: B13493193
M. Wt: 191.19 g/mol
InChI Key: FZVUJJFRRKHQGG-UHFFFAOYSA-N
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Description

5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that contains both pyridine and isoxazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one typically involves the formation of the isoxazole ring followed by its attachment to the pyridine moiety. Common synthetic routes may include:

    Cyclization reactions: Formation of the isoxazole ring from appropriate precursors.

    Nucleophilic substitution: Introduction of the amino group on the pyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalytic processes: Using catalysts to improve reaction efficiency.

    Continuous flow synthesis: For better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the formation of corresponding amines or alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups on the rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with metabolic pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylpyridine: Similar pyridine structure with an amino group.

    4-Methylisoxazole: Similar isoxazole ring structure.

Uniqueness

5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one is unique due to the combination of the isoxazole and pyridine rings, which may confer distinct chemical and biological properties compared to other compounds.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-amino-1-(1,2-oxazol-4-ylmethyl)pyridin-2-one

InChI

InChI=1S/C9H9N3O2/c10-8-1-2-9(13)12(5-8)4-7-3-11-14-6-7/h1-3,5-6H,4,10H2

InChI Key

FZVUJJFRRKHQGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CC2=CON=C2

Origin of Product

United States

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